

Structural Characterization of 2-Phenylquinoline-4-ol Tautomers: A Comparative Guide

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Compound of Interest

Compound Name:	7-Bromo-8-methyl-2-phenylquinoline-4-ol
CAS No.:	1189106-64-6
Cat. No.:	B15340465

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Executive Summary

The 2-phenylquinoline-4-ol scaffold is a "privileged structure" in drug discovery, serving as the core for antitumor agents (e.g., tubulin polymerization inhibitors), anti-infectives (quorum sensing inhibitors), and receptor modulators. However, its utility is complicated by prototropic tautomerism.

The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). Misassigning this tautomeric state can lead to erroneous docking scores *in silico*, incorrect solubility predictions, and failed co-crystallization attempts.

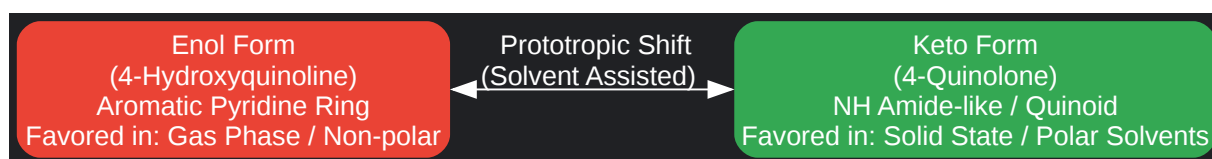
This guide moves beyond basic identification to provide a rigorous, comparative framework for characterizing these tautomers. We analyze the efficacy of X-ray crystallography, NMR spectroscopy, and DFT calculations, providing actionable protocols to distinguish the dominant species in your specific matrix.

Part 1: The Tautomeric Landscape

Before selecting an analytical method, one must understand the equilibrium. In the case of 2-phenylquinoline-4-ol, the equilibrium is heavily influenced by solvent polarity and hydrogen bonding capacity.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer between the N1 and O4 positions.



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Caption: Figure 1. The tautomeric equilibrium between the enol and keto forms. In 2-phenyl derivatives, the keto form is generally thermodynamically preferred in solution due to stabilization of the polar amide-like bond.

Part 2: Comparative Analytical Assessment

This section objectively compares analytical techniques for resolving the tautomeric state.

Method A: X-Ray Crystallography (Solid State)

Verdict: Definitive. X-ray diffraction is the only method that provides an unambiguous snapshot of the tautomer in the solid state. It distinguishes the forms based on bond lengths.

- Mechanism: The keto form exhibits a shorter C2–C3 bond and a longer C4–O bond compared to the enol form due to the loss of full aromaticity in the heterocyclic ring.
- Key Indicator: The C4–O bond length is the primary diagnostic.
 - C=O (Keto): ~1.26 – 1.28 Å (Double bond character)
 - C–OH (Enol): ~1.35 – 1.37 Å (Single bond character)

Method B: NMR Spectroscopy (Solution State)

Verdict: Environment-Dependent & Dynamic. NMR is powerful but prone to averaging signals if proton exchange is fast on the NMR timescale.

- Mechanism: The chemical environment of the N-H vs. O-H proton differs significantly.^[1]
- Diagnostic Signals (¹H NMR):
 - NH Proton (Keto): A broad singlet highly deshielded at 11.5 – 14.0 ppm. This is the "smoking gun" for the quinolone form.
 - C3-H (Vinyl): In the keto form, the proton at position 3 appears as a singlet around 6.0 – 6.5 ppm, distinct from aromatic multiplets.
- Diagnostic Signals (¹³C NMR):
 - C4 Carbonyl: The keto form shows a signal at ~177 ppm, whereas the enol C-OH would typically appear upfield (~160-165 ppm).

Method C: UV-Vis Spectroscopy

Verdict: Supporting Evidence. Useful for observing solvatochromism but insufficient for structural proof alone.

- Mechanism: The keto form has a larger dipole moment. In polar solvents, the excited state is often stabilized, leading to a bathochromic (red) shift.
- Observation: 2-phenyl-4-quinolone derivatives typically show absorption maxima () shifts of 10-20 nm when moving from non-polar (Hexane) to polar (MeOH/DMSO) solvents.

Part 3: Experimental Protocols

Protocol 1: Definitive Assignment via Variable Temperature (VT) NMR

Why: At room temperature, rapid proton exchange can broaden the NH/OH signal into the baseline. Cooling the sample slows the exchange, sharpening the diagnostic peaks.

- Preparation: Dissolve 5-10 mg of the 2-phenylquinoline-4-ol derivative in 0.6 mL of DMSO-
(preferred for solubility and stabilizing the keto form) or CDCl₃
(if soluble, to test non-polar preference).
- Initial Scan: Acquire a standard ¹H spectrum at 298 K. Look for a broad hump >10 ppm.
- Cooling Phase: Lower the probe temperature to 273 K, then 253 K, and finally 233 K (ensure solvent does not freeze; CDCl₃ is good for low temp).
- Heating Phase (Optional): If aggregates (dimers) are suspected, heat to 323 K to break H-bonds.
- Analysis:
 - If a sharp singlet emerges at 11-14 ppm at low temp: Keto (NH) form confirmed.
 - If a sharp singlet emerges at 9-10 ppm: Enol (OH) form confirmed (rare for this scaffold).

Protocol 2: Single Crystal Growth for X-Ray

Why: To obtain the bond length data necessary for absolute confirmation.

- Solvent Selection: Use a binary system. The compound is likely soluble in DMSO or DMF but insoluble in water/ether.
- Method (Slow Diffusion):
 - Dissolve 20 mg of compound in 1 mL of THF or DCM in a small vial.
 - Place this open vial inside a larger jar containing 5 mL of Hexane or Pentane (anti-solvent).

- Cap the large jar tightly.
- Incubation: Allow to stand undisturbed for 3-7 days. The anti-solvent will diffuse into the sample, slowly lowering solubility and promoting high-quality crystal formation.
- Harvest: Select a crystal with sharp edges (avoid clustered needles) for diffraction.

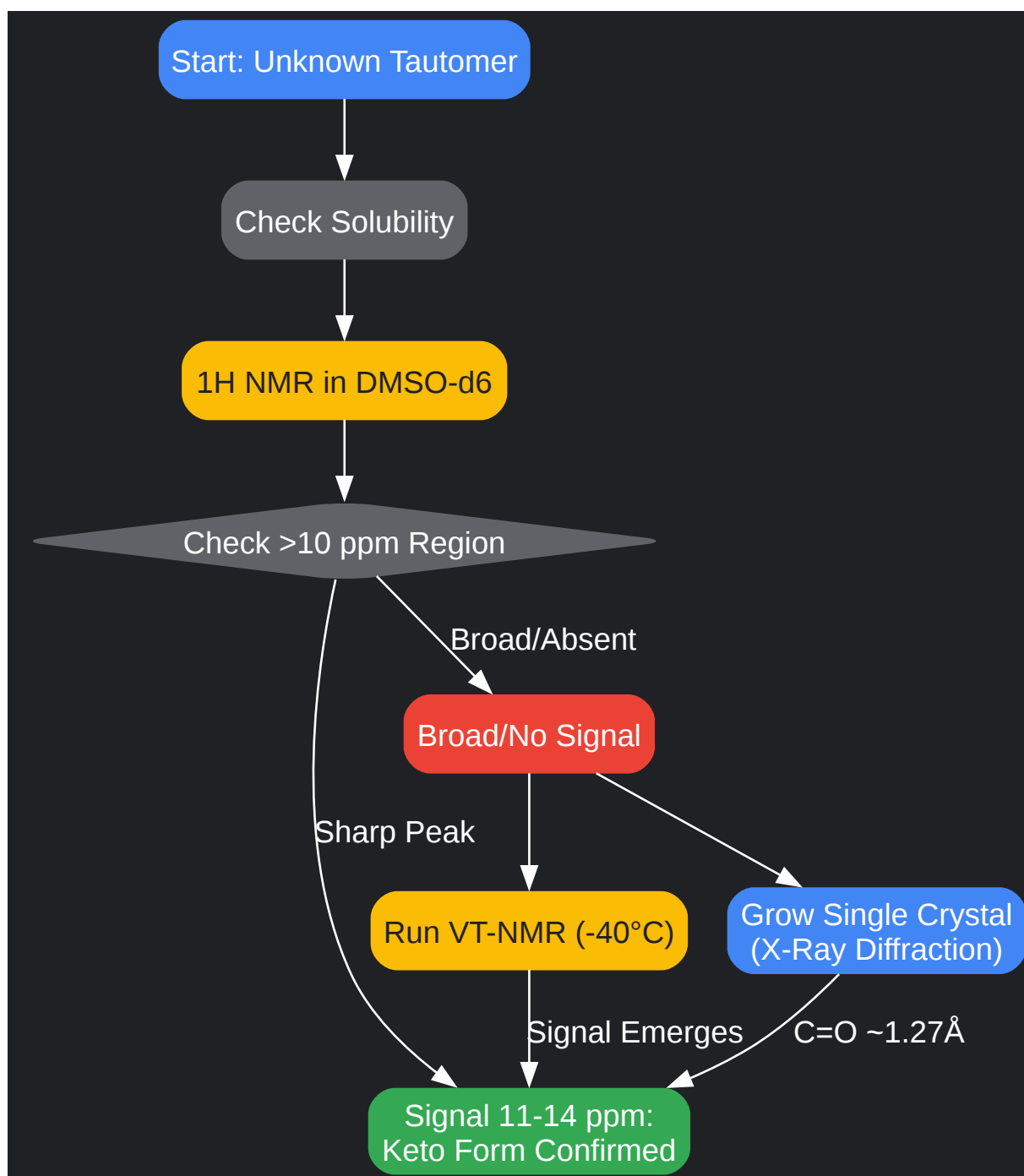
Part 4: Comparative Data Summary

The following table aggregates typical experimental values for 2-phenyl-4-quinolone derivatives, serving as a reference baseline for your characterization.

Feature	Keto Form (4-Quinolone)	Enol Form (4-Hydroxyquinoline)	Technique
Stability	Thermodynamically Preferred (Solid/Polar)	Kinetic/Trapped or Gas Phase	DFT / Thermodynamics
C4–O Bond	1.26 – 1.28 Å (Double Bond)	1.35 – 1.37 Å (Single Bond)	X-Ray Crystallography
C2–C3 Bond	~1.41 – 1.44 Å (Single-like)	~1.36 – 1.38 Å (Double-like)	X-Ray Crystallography
¹ H NMR (NH/OH)	11.5 – 14.0 ppm (Broad/Sharp)	9.0 – 10.5 ppm	¹ H NMR (DMSO-)
¹ H NMR (H-3)	6.0 – 6.5 ppm (Singlet)	Buried in aromatic region	¹ H NMR
¹³ C NMR (C-4)	176 – 178 ppm	160 – 165 ppm	¹³ C NMR

Part 5: Characterization Workflow

Use this decision tree to streamline your analytical approach.



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Caption: Figure 2. Strategic workflow for assigning tautomeric state. NMR is the first-line screen; X-ray is the ultimate arbiter for ambiguous cases.

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